(3-bromo-5-methylpyridin-2-yl)methanamine
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Overview
Description
(3-bromo-5-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (3-bromo-5-methylpyridin-2-yl)methanamine involves the bromination of 5-methyl-3-pyridinemethanol. The process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar methods. The process involves the bromination of 5-methyl-3-pyridinemethanol followed by amination. The use of efficient and environmentally friendly reagents and conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3-bromo-5-methylpyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as pyridine N-oxides or reduced amines.
Scientific Research Applications
(3-bromo-5-methylpyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (3-bromo-5-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-pyridinyl)methanamine: Similar in structure but differs in the position of the bromine atom.
5-Bromo-3-methylpyridin-2-amine: Another derivative of pyridine with different substitution patterns.
Uniqueness
(3-bromo-5-methylpyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H9BrN2 |
---|---|
Molecular Weight |
201.067 |
IUPAC Name |
(3-bromo-5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,3,9H2,1H3 |
InChI Key |
YFMTXBJSBXJZKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)CN)Br |
Origin of Product |
United States |
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